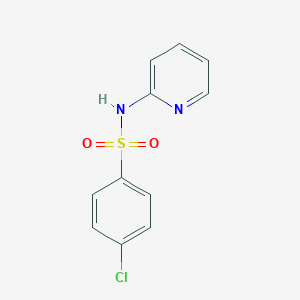

4-chloro-N-(pyridin-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

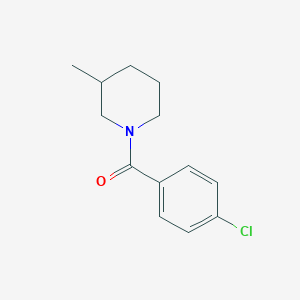

Molecular Structure Analysis

The molecular formula of “4-chloro-N-(pyridin-2-yl)benzenesulfonamide” is C11H9ClN2O2S . The molecular weight is 282.75 g/mol . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 67.4 Ų . It has 4 rotatable bonds . The exact mass and monoisotopic mass are 282.0229765 g/mol .Scientific Research Applications

Synthesis and Structural Characterization

4-chloro-N-(pyridin-2-yl)benzenesulfonamide and its derivatives have been synthesized for various applications, including as intermediates in drug development. For example, these compounds have been explored for their potential in creating antagonists for the CCR5 receptor, which is significant in the prevention of HIV-1 infection. The synthesis processes often involve multiple steps, including bromination and sulfonation, to yield novel compounds with potential therapeutic applications (Cheng De-ju, 2015).

Coordination Chemistry and Molecular Structure

Studies have reported on the molecular and supramolecular structures of derivatives of this compound, highlighting their potential as ligands for metal coordination. These investigations provide insights into the structural characteristics and hydrogen bonding capabilities of these compounds, which can be critical for their application in materials science and coordination chemistry (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Antimicrobial and Antitumor Activity

Recent studies have synthesized and tested this compound derivatives for antimicrobial and antitumor activities. These compounds have shown promise in inhibiting the growth of various bacterial strains and cancer cell lines, demonstrating their potential as leads for the development of new antimicrobial and anticancer agents. The structural modifications of these derivatives can significantly affect their bioactivity, underscoring the importance of chemical synthesis in drug discovery (N. Elangovan, S. Sowrirajan, K. Manoj, A. Kumar, 2021).

Mechanism of Action

Target of Action

The primary targets of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide are carbonic anhydrases (CAs) . These enzymes play a crucial role in maintaining pH homeostasis in cells, which is essential for various physiological processes .

Mode of Action

This compound acts as an inhibitor of carbonic anhydrases . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH balance within cells, affecting their function and survival .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. Most notably, it disrupts the carbon dioxide transport pathway , leading to an accumulation of carbon dioxide in cells . This can inhibit cellular respiration and other processes that rely on a stable internal pH .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, sulfonamides generally have good oral bioavailability. They are widely distributed throughout the body, metabolized in the liver, and excreted in the urine. The compound’s sulfonamide group likely contributes to its solubility and absorption .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to cellular acidosis , as the cells are unable to effectively remove carbon dioxide . This can lead to cell death, particularly in cancer cells, which often rely on carbonic anhydrases for survival and growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ability to inhibit carbonic anhydrases . Additionally, the presence of other substances that bind to carbonic anhydrases could potentially affect the efficacy of this compound .

Properties

IUPAC Name |

4-chloro-N-pyridin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTLMGYPRQPZJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279377 |

Source

|

| Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213-38-3 |

Source

|

| Record name | 1213-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)